Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring and a phenoxy group attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 2-tert-butylphenol. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C19H29NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-18(2,3)15-9-7-8-10-16(15)22-14-11-12-20(13-14)17(21)23-19(4,5)6/h7-10,14H,11-13H2,1-6H3 |
InChI Key |
ZXZYFVBLKMWHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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